molecular formula C13H19ClN2O B12313773 rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans

Cat. No.: B12313773
M. Wt: 254.75 g/mol
InChI Key: MYYLVQFXWRFWFZ-UHFFFAOYSA-N
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Description

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans typically involves the reaction of 2-aminocyclohexanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride
  • rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide, trans

Uniqueness

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-(2-aminocyclohexyl)benzamide;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H

InChI Key

MYYLVQFXWRFWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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